molecular formula C7H5N3O2S B2549203 N-(thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919751-82-9

N-(thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2549203
CAS No.: 919751-82-9
M. Wt: 195.2
InChI Key: OUCJFQDGQHZJNE-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and isoxazole rings Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while isoxazoles are five-membered rings containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)isoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method for synthesizing thiazoles involves the condensation of α-aminonitriles with carbon disulfide, leading to the formation of 2-mercapto-5-amino thiazoles . Isoxazoles can be synthesized through metal-free synthetic routes, such as the cycloaddition of nitrile oxides with alkynes . The final coupling step to form this compound can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 position of the thiazole ring.

Scientific Research Applications

N-(thiazol-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application. In antimicrobial studies, it may target bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth .

Comparison with Similar Compounds

N-(thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of both thiazole and isoxazole rings, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-6(5-1-2-9-12-5)10-7-8-3-4-13-7/h1-4H,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJFQDGQHZJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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